
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their cationic nature and are widely used in various applications due to their unique physicochemical properties .
Vorbereitungsmethoden
The synthesis of ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide typically involves the reaction of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the iodide ions can be replaced by other nucleophiles such as hydroxide or chloride ions.
Common reagents and conditions used in these reactions include solvents like water or alcohols, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties
Wirkmechanismus
The mechanism of action of ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure and function. This can result in cell lysis and death, making it effective as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quaternary ammonium compounds such as:
- Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide
- Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide
- Ammonium, (2-methyl-2-(2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide
These compounds share similar structures and properties but differ in the specific alkyl groups attached to the ammonium ion. The unique structure of ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide gives it distinct physicochemical properties and applications .
Eigenschaften
CAS-Nummer |
63982-29-6 |
|---|---|
Molekularformel |
C15H36I2N2O |
Molekulargewicht |
514.27 g/mol |
IUPAC-Name |
triethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C15H36N2O.2HI/c1-8-16(6,7)12-13-18-15(5)14-17(9-2,10-3)11-4;;/h15H,8-14H2,1-7H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YJKSJBJGNTWPSQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(C)CCOC(C)C[N+](CC)(CC)CC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


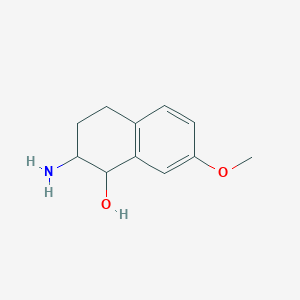
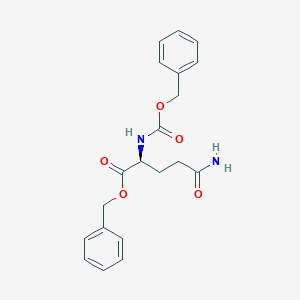
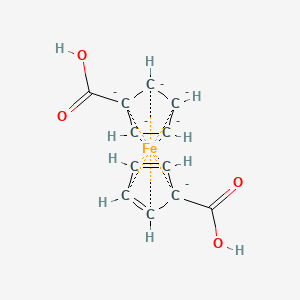
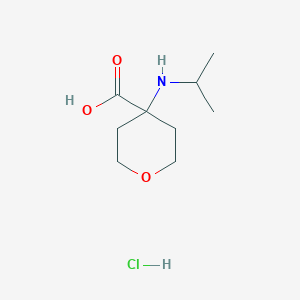
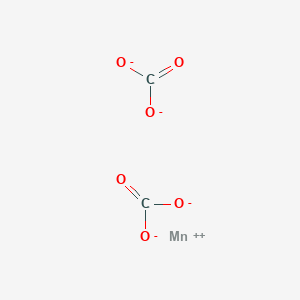
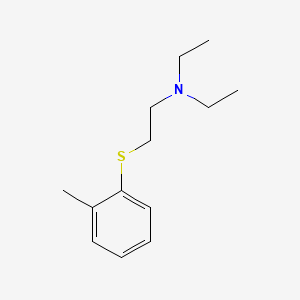
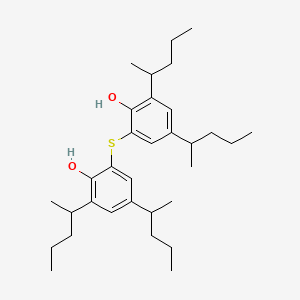
![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
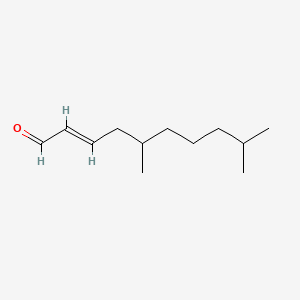

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)
![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
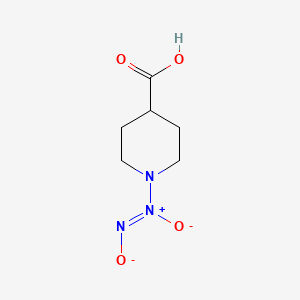
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
